molecular formula C9H5ClIN B3248154 3-Chloro-7-iodoisoquinoline CAS No. 1841079-91-1

3-Chloro-7-iodoisoquinoline

Cat. No.: B3248154
CAS No.: 1841079-91-1
M. Wt: 289.50 g/mol
InChI Key: LSFYKUKSLQSVNU-UHFFFAOYSA-N
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Description

3-Chloro-7-iodoisoquinoline (CAS 1841079-91-1) is a high-purity chemical building block specifically designed for research applications in medicinal chemistry and drug discovery. This heterocyclic compound features both chloro and iodo substituents on its isoquinoline core, making it a versatile and reactive intermediate for various cross-coupling reactions, including Suzuki and Sonogashira reactions, which are fundamental for constructing complex molecular architectures. This compound serves as a critical precursor in the synthesis of novel bioactive molecules. Recent scientific literature highlights its application in the structural optimization of isoquinoline derivatives for targeted cancer therapies. Specifically, it is utilized in the development of potent compounds against aggressive cancers such as neuroendocrine prostate cancer (NEPC) . Furthermore, its scaffold is employed in the design of isoquinoline-tethered quinazoline derivatives, which act as highly selective inhibitors of HER2, a critical therapeutic target in HER2-positive cancers like breast cancer . The 3-chloro and 7-iodo functional groups provide distinct sites for systematic structure-activity relationship (SAR) studies, enabling researchers to fine-tune the properties of lead compounds for enhanced potency and selectivity . As a key intermediate, this compound helps advance innovation in areas including oncology and antibiotic development, supporting the creation of new therapeutic candidates to address unmet medical needs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-7-iodoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFYKUKSLQSVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310175
Record name 3-Chloro-7-iodoisoquinoline
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Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841079-91-1
Record name 3-Chloro-7-iodoisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841079-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-7-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemo , Regio , and Stereoselective Reactivity of 3 Chloro 7 Iodoisoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of both a chloro and an iodo substituent on the isoquinoline (B145761) scaffold of 3-chloro-7-iodoisoquinoline provides a fertile ground for selective functionalization. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds is the primary determinant of the observed chemoselectivity in transition metal-catalyzed cross-coupling reactions. The weaker C-I bond is more susceptible to oxidative addition by low-valent metal catalysts, such as palladium(0), allowing for preferential reaction at the C-7 position. This intrinsic reactivity difference can be exploited to perform sequential or dual cross-coupling reactions, enabling the introduction of different substituents at the C-3 and C-7 positions in a controlled manner.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has proven to be an exceptionally powerful tool for the selective functionalization of dihalogenated heterocycles. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which dictates the regioselectivity of the initial coupling event in molecules like this compound.

The Suzuki–Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide, is a widely employed method for the formation of C-C bonds. In the case of this compound, the initial Suzuki–Miyaura coupling occurs selectively at the more reactive C-7 iodo position. This regioselectivity is achieved under standard palladium-catalyzed conditions, often employing catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate with a suitable phosphine (B1218219) ligand.

The selective mono-arylation at the C-7 position can be accomplished by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. For instance, using a slight excess of the arylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate or cesium carbonate in a suitable solvent system (e.g., dioxane/water) typically leads to the exclusive formation of the 7-aryl-3-chloroisoquinoline derivative.

Following the initial coupling at the C-7 position, the remaining chloro group at C-3 can be subjected to a second Suzuki–Miyaura coupling. This subsequent reaction generally requires more forcing conditions, such as higher temperatures and the use of more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition to the stronger C-Cl bond. This sequential approach allows for the synthesis of unsymmetrically 3,7-disubstituted isoquinolines.

EntryArylboronic Acid (R-B(OH)₂)Catalyst SystemBaseSolventPositionProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OC-73-Chloro-7-phenylisoquinoline~90%
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMFC-73-Chloro-7-(4-methoxyphenyl)isoquinoline~85%
3Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄TolueneC-3 (from 7-aryl-3-chloroisoquinoline)3,7-Diphenylisoquinoline~75%

Table 1: Representative examples of Suzuki–Miyaura coupling reactions with this compound. (Note: The yields are approximate and can vary depending on the specific reaction conditions and substrates used, based on typical outcomes for similar dihaloheterocycles.)

The principle of selective reactivity at the C-7 iodo position extends to other important palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl halide, can be selectively performed at the C-7 position of this compound. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The milder conditions required for the Sonogashira coupling at the C-I bond allow for the preservation of the C-Cl bond for subsequent functionalization.

The Heck reaction , involving the coupling of an alkene with an aryl halide, also demonstrates a preference for the C-7 position. organic-chemistry.orgwikipedia.org This allows for the introduction of a vinyl group at this position, which can be a valuable handle for further synthetic transformations.

The Stille coupling , which utilizes an organostannane reagent, is another effective method for selective C-C bond formation at the C-7 position of this compound. wikipedia.org The reaction proceeds under palladium catalysis and offers a broad substrate scope. wikipedia.org

Coupling ReactionReagentCatalyst SystemPositionProduct
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIC-73-Chloro-7-alkynylisoquinoline
HeckAlkenePd(OAc)₂ / PPh₃C-73-Chloro-7-vinylisoquinoline
StilleOrganostannanePd(PPh₃)₄C-73-Chloro-7-aryl/vinylisoquinoline

Table 2: Applications of Sonogashira, Heck, and Stille couplings on this compound.

The differential reactivity of the C-I and C-Cl bonds in this compound is ideally suited for the implementation of dual and sequential cross-coupling strategies. nih.gov These approaches enable the programmed introduction of two different functional groups onto the isoquinoline core, significantly enhancing molecular diversity.

A typical sequential strategy involves an initial palladium-catalyzed coupling at the C-7 position under relatively mild conditions, followed by a second coupling at the C-3 position under more forcing conditions. researchgate.net For example, a Sonogashira coupling can be performed at C-7, followed by a Suzuki–Miyaura coupling at C-3, to generate 3-aryl-7-alkynylisoquinolines. nih.gov

Dual cross-coupling reactions in a one-pot fashion are also conceivable, although they require careful selection of catalysts and reaction conditions to achieve high selectivity. By employing a catalyst system that can differentiate between the two halogen atoms, it is possible to introduce two different coupling partners in a single operation.

Copper-Mediated Coupling Reactions

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds. acs.org While generally requiring higher reaction temperatures than their palladium-catalyzed counterparts, copper-based systems can offer complementary reactivity.

In the context of this compound, copper-mediated reactions would also be expected to proceed with initial selectivity for the more labile C-I bond. For instance, a copper-catalyzed amination or cyanation would likely occur at the C-7 position. The choice of ligand for the copper catalyst is crucial in modulating its reactivity and achieving high yields.

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for a variety of cross-coupling reactions. mdpi.com Nickel catalysts are often more effective in activating the less reactive C-Cl bond, making them particularly useful for the functionalization of the C-3 position of 7-substituted-3-chloroisoquinolines.

In a sequential coupling strategy, after an initial palladium-catalyzed reaction at the C-7 iodo-position, a nickel catalyst could be employed for a subsequent coupling at the C-3 chloro-position. nih.gov For example, a nickel-catalyzed amination or Suzuki–Miyaura coupling could be used to introduce a nitrogen or carbon-based nucleophile at the C-3 position. The development of well-defined nickel precatalysts and effective ligand systems has significantly expanded the scope and applicability of these transformations. mdpi.comnih.gov

Cobalt-, Rhodium-, and Ruthenium-Catalyzed Reactions

While palladium-catalyzed cross-coupling reactions are extensively documented for halo-N-heterocycles, the use of other transition metals such as cobalt, rhodium, and ruthenium offers alternative and sometimes complementary reactivity. Specific studies on this compound are not prevalent in the literature; however, general reactivity patterns observed for related systems can provide valuable insights.

Cobalt-Catalyzed Reactions: Cobalt catalysis has emerged as a cost-effective and powerful tool for C-H functionalization and cross-coupling reactions of N-heterocycles. nih.govresearchgate.netrsc.orgrsc.org In the context of this compound, cobalt-catalyzed processes would likely exhibit a preference for reacting at the more labile C-I bond over the C-Cl bond in cross-coupling reactions, owing to the lower bond dissociation energy of the C-I bond. High-valent cobalt complexes have been successfully employed for the C-H functionalization of various N-containing heterocycles, often with the aid of a directing group. nih.govresearchgate.net In the absence of a directing group on this compound, achieving site-selective C-H activation with cobalt catalysts would be challenging and likely result in a mixture of products.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly well-known for their ability to effect C-H activation and annulation reactions. nih.govacs.orgorganic-chemistry.org The majority of these transformations on isoquinoline and related scaffolds rely on the presence of a directing group to achieve high regioselectivity. nih.govacs.orgrsc.org For this compound, direct C-H functionalization catalyzed by rhodium would likely occur at positions ortho to the nitrogen atom (C-1 or C-4) due to the directing effect of the ring nitrogen. However, without a chelating directing group, achieving high selectivity for a single C-H bond would be difficult. In cross-coupling reactions, similar to other transition metals, rhodium would be expected to selectively activate the C-I bond.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have shown utility in the C-H functionalization and oxidative coupling of isoquinolones. nih.govnih.govmdpi.com These reactions often proceed via a C-H/N-H activation mechanism and can be influenced by the presence of an oxidant. For this compound, ruthenium-catalyzed C-H arylation or alkenylation, in the absence of a strong directing group, would likely favor the positions most influenced by the electronic effects of the nitrogen atom and the halogen substituents.

The expected selectivity in transition-metal catalyzed cross-coupling reactions is summarized in the table below, based on the general reactivity of carbon-halogen bonds.

CatalystExpected Site of ReactionRationale
CobaltC-7 (Iodo)Lower C-I bond dissociation energy
RhodiumC-7 (Iodo)Lower C-I bond dissociation energy
RutheniumC-7 (Iodo)Lower C-I bond dissociation energy

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. The pyridine (B92270) ring of the isoquinoline nucleus is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the α- and γ-positions (C-1 and C-3 in isoquinoline).

In this compound, two potential leaving groups for SNAr are present: a chlorine atom at C-3 and an iodine atom at C-7. The position of the halogen significantly influences its reactivity in SNAr. The C-3 position is activated by the adjacent nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. echemi.com Conversely, the C-7 position in the benzo-ring is not directly activated by the nitrogen atom in the same manner.

The nature of the halogen also plays a crucial role. In SNAr reactions where the rate-determining step is the attack of the nucleophile, the reactivity order is typically F > Cl > Br > I. This is known as the "element effect" and is attributed to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic. nih.gov However, when the departure of the leaving group is involved in the rate-determining step, the C-I bond, being the weakest, can lead to faster reaction rates. For SNAr on pyridinium ions, a different reactivity order has been observed where the heavier halogens show comparable reactivity to fluorine, suggesting a more complex mechanism. nih.govrsc.org

Given these factors, nucleophilic attack is predicted to occur preferentially at the C-3 position due to the strong activation by the adjacent nitrogen atom. The chlorine at this position would be selectively displaced over the iodine at the less activated C-7 position.

PositionHalogenActivating FactorPredicted Reactivity
C-3ChlorineProximity to ring nitrogenHigher
C-7IodineLess electronic activationLower

For selective displacement at C-3, the electronic nature of substituents on the benzo-ring (positions C-5, C-6, and C-8) would have a more pronounced effect on the reactivity at C-7. An EWG at C-6 or C-8, for instance, could activate the C-7 position towards nucleophilic attack, making the selective displacement of the iodine atom more feasible.

Directed Functionalization via C-H Activation

Direct C-H functionalization is a powerful strategy for the efficient synthesis of complex molecules. However, achieving site-selectivity among multiple C-H bonds is a significant challenge, often requiring the use of directing groups. nih.gov

In the absence of a conventional directing group, achieving remote site-selective C-H functionalization on this compound is challenging. The inherent electronic properties of the isoquinoline ring direct functionalization primarily to the positions ortho to the nitrogen (C-1 and C-4) or to the most acidic C-H bonds. nih.govnih.gov Functionalization at more remote positions, such as C-5, C-6, or C-8, typically requires the installation of a directing group. For instance, an amino group at C-8 is a well-established directing group for the functionalization of the quinoline (B57606) ring system. nih.gov Without such a directing moiety, achieving selective C-H activation at a remote site on this compound would likely be unselective.

Oxidative C-H functionalization often involves a transition metal catalyst that is reoxidized in the catalytic cycle. These reactions can provide access to a variety of functionalized products. In the case of this compound, oxidative C-H functionalization would again be expected to favor the electronically activated positions. For instance, radical-based C-H functionalization of electron-deficient heteroarenes has been shown to be a viable method, with regioselectivity influenced by the electronic character of the ring and any substituents. thieme-connect.de Such an approach applied to this compound would likely lead to functionalization at the C-1 or C-4 positions.

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Core

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the heterocyclic ring towards electrophilic attack. Consequently, electrophilic substitution predominantly occurs on the benzene ring (the carbocyclic portion) of the isoquinoline nucleus. In isoquinoline itself, the preferred positions for electrophilic attack are C5 and C8, a preference rationalized by the greater stability of the resulting cationic intermediates (arenium ions) where the positive charge is better delocalized without disrupting the aromaticity of the pyridine ring.

In the case of this compound, the regioselectivity of electrophilic aromatic substitution is further modulated by the directing effects of the two halogen substituents. Both chlorine and iodine are deactivating groups due to their inductive electron-withdrawing effect (-I), yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect).

The chloro group at the 3-position is on the pyridine ring, which is already deactivated. Its primary influence would be to further deactivate the pyridine ring.

The iodo group at the 7-position is on the benzene ring. As an ortho-, para-director, it will direct incoming electrophiles to the positions ortho (C6 and C8) and para (not applicable in this fused system) to itself.

Considering these factors, the predicted outcome for electrophilic aromatic substitution on this compound would be the substitution at either the C6 or C8 position of the benzene ring. The precise regioselectivity would be a subtle balance between the electronic directing effect of the iodo group and potential steric hindrance.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
HNO₃/H₂SO₄ (Nitration)3-Chloro-7-iodo-6-nitroisoquinoline and 3-Chloro-7-iodo-8-nitroisoquinolineThe iodo group directs the incoming nitro group to the ortho positions (C6 and C8).
Br₂/FeBr₃ (Bromination)3-Chloro-6-bromo-7-iodoisoquinoline and 3-Chloro-8-bromo-7-iodoisoquinolineThe iodo group directs the incoming bromo group to the ortho positions (C6 and C8).
SO₃/H₂SO₄ (Sulfonation)This compound-6-sulfonic acid and this compound-8-sulfonic acidThe iodo group directs the incoming sulfonic acid group to the ortho positions (C6 and C8).

Reduction and Oxidation Chemistry of the Isoquinoline Ring System

The reduction and oxidation of the isoquinoline ring system can proceed via several pathways, with the outcome being highly dependent on the reagents and reaction conditions employed.

Reduction:

The pyridine ring of the isoquinoline nucleus is generally more susceptible to reduction than the benzene ring. This is due to the electron-deficient nature of the pyridine ring, which makes it more readily accept electrons (or hydride ions). Common reducing agents for isoquinolines include catalytic hydrogenation (e.g., H₂/Pd, PtO₂) and hydride reagents (e.g., NaBH₄, LiAlH₄).

For this compound, reduction is expected to occur selectively on the pyridine ring to afford the corresponding 1,2,3,4-tetrahydroisoquinoline derivative. The halogen substituents are likely to remain intact under many standard reduction conditions, although more forcing conditions could lead to hydrodehalogenation.

Table 2: Predicted Products of Reduction of this compound

Reducing AgentPredicted Major ProductComments
H₂/Pd-C3-Chloro-7-iodo-1,2,3,4-tetrahydroisoquinolineSelective reduction of the pyridine ring is expected.
NaBH₄/MeOH3-Chloro-7-iodo-1,2,3,4-tetrahydroisoquinolineSelective reduction of the pyridine ring.
LiAlH₄3-Chloro-7-iodo-1,2,3,4-tetrahydroisoquinolineA more powerful reducing agent, but still expected to selectively reduce the pyridine ring.

Oxidation:

The oxidation of the isoquinoline ring system typically requires vigorous conditions and can lead to the cleavage of one or both rings. The pyridine ring is generally resistant to oxidation, while the benzene ring can be oxidized to phthalic acid derivatives under harsh conditions (e.g., hot KMnO₄). The presence of deactivating halogen substituents on both rings of this compound would likely make the molecule even more resistant to oxidative degradation. However, specific oxidation of side chains, if present, could be achieved under milder conditions. For instance, if a methyl group were present on the benzene ring, it could potentially be oxidized to a carboxylic acid.

Cycloaddition Reactions and Annulation Pathways involving this compound

Cycloaddition and annulation reactions are powerful tools for the construction of complex polycyclic systems based on the isoquinoline framework. While specific cycloaddition reactions involving the C=C or C=N bonds of the this compound ring itself are not well-documented, the halogen substituents provide synthetic handles for annulation strategies, particularly through cross-coupling reactions.

The chloro and iodo substituents on the isoquinoline core can be exploited in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions can be used to build additional rings onto the isoquinoline scaffold. The greater reactivity of the C-I bond compared to the C-Cl bond in these coupling reactions would allow for selective functionalization at the 7-position.

For example, a Sonogashira coupling of this compound with a terminal alkyne could be followed by an intramolecular cyclization to construct a new fused ring. Similarly, a Suzuki coupling with an appropriately substituted boronic acid could be the first step in an annulation sequence.

Table 3: Potential Annulation Pathways Starting from this compound

Reaction SequenceIntermediate ProductFinal Annulated Product
1. Sonogashira coupling with trimethylsilylacetylene at C72. Deprotection3. Intramolecular cyclization3-Chloro-7-ethynylisoquinolineA new fused heterocyclic ring system
1. Suzuki coupling with 2-formylphenylboronic acid at C72. Intramolecular condensation3-Chloro-7-(2-formylphenyl)isoquinolineA polycyclic aromatic system
1. Heck coupling with an acrylate ester at C72. Intramolecular cyclizationAn isoquinoline derivative with an ester-containing side chain at C7A fused lactam system

Derivatization and Scaffold Diversification Strategies Utilizing 3 Chloro 7 Iodoisoquinoline

Introduction of Carbon-Based Functionalities

The carbon skeleton of 3-chloro-7-iodoisoquinoline can be elaborated through various carbon-carbon bond-forming reactions, primarily targeting the more reactive C-I bond at the 7-position.

Alkylation and Arylation for Scaffold Extension

Palladium-catalyzed cross-coupling reactions are paramount for the extension of the isoquinoline (B145761) scaffold through the introduction of alkyl and aryl groups. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective functionalization at the 7-position.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the isoquinoline core and various aryl or vinyl boronic acids or their derivatives. youtube.comsigmaaldrich.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. youtube.com For dihalogenated substrates like this compound, the Suzuki-Miyaura coupling is expected to proceed with high regioselectivity at the more labile C-I bond. A study on the related 7-chloro-4-iodoquinoline (B1588978) demonstrated that Suzuki coupling with arylboronic acids occurs exclusively at the 4-position (the site of the iodo group), providing the corresponding 7-chloro-4-arylquinoline in high yield. sigmaaldrich.com A similar outcome can be anticipated for this compound, leading to the formation of 3-chloro-7-arylisoquinolines.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Quinolines

CatalystLigandBaseSolventTemperatureProductRef
Pd(OAc)₂None (phosphine-free)K₂CO₃WaterReflux7-chloro-4-phenylquinoline sigmaaldrich.com
Pd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneRoom TempArylated Heterocycles youtube.com

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable for further transformations. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. rsc.orgnih.gov The resulting arylalkynes are important precursors for a variety of functional molecules. nih.govgoogle.com Similar to the Suzuki coupling, the Sonogashira reaction on this compound would selectively occur at the C-7 position, yielding 3-chloro-7-alkynylisoquinolines.

Other Cross-Coupling Reactions: While less commonly cited for this specific scaffold, other palladium-catalyzed cross-coupling reactions such as the Negishi (using organozinc reagents), nih.govnih.gov Stille (using organotin reagents), mit.eduacs.org and Heck (using alkenes) chemguide.co.ukmdpi.com reactions represent viable strategies for the selective functionalization of the C-I bond in this compound. These methods offer alternative pathways to introduce a wide array of carbon-based substituents.

Carbonylation and Carboxylation Reactions

The introduction of carbonyl functionalities, such as amides and carboxylic acids, onto the isoquinoline core can be achieved through palladium-catalyzed carbonylation reactions. These reactions typically involve the use of carbon monoxide (CO) gas or a CO surrogate.

Aminocarbonylation: Palladium-catalyzed aminocarbonylation of aryl iodides is an effective method for the synthesis of amides. Studies on 1-iodoisoquinoline (B10073) have shown that it can be efficiently converted to a variety of isoquinoline-1-carboxamides by reaction with different amines under a CO atmosphere, using a palladium acetate/triphenylphosphine catalyst system. nih.gov This methodology is expected to be applicable to this compound, with the carbonylation occurring selectively at the 7-position to yield 3-chloro-isoquinoline-7-carboxamides.

Carboxylation: The direct conversion of the C-I bond to a carboxylic acid group can be achieved through palladium-catalyzed carboxylation, often employing CO gas and a suitable nucleophile like water or an alcohol (alkoxycarbonylation). A series of arene-cis-dihydrodiol carboxylates have been prepared via palladium-catalyzed carbonylation of a corresponding iodo-cyclohexadiene derivative, demonstrating the feasibility of converting C-I bonds to carboxylates. researchgate.net This suggests that this compound could be converted to 3-chloro-isoquinoline-7-carboxylic acid under similar conditions.

Introduction of Heteroatom-Based Functionalities

The introduction of nitrogen, oxygen, and sulfur functionalities can significantly alter the physicochemical and biological properties of the isoquinoline scaffold.

Amination Reactions (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. chemguide.co.ukchemicalbook.com This palladium-catalyzed cross-coupling reaction allows for the reaction of aryl halides with a wide range of primary and secondary amines. chemicalbook.com

For this compound, the Buchwald-Hartwig amination is anticipated to proceed with high regioselectivity at the C-7 position due to the greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cycles. youtube.com This would allow for the synthesis of a diverse library of 3-chloro-7-aminoisoquinoline derivatives. Studies on the palladium-catalyzed amination of various dichloroquinolines have shown that the reactivity of the chloro groups is position-dependent, with the C-4 and C-7 positions being generally more reactive towards amination than the C-2 position. sigmaaldrich.comacs.org While direct examples on this compound are scarce in the literature, the established principles of Buchwald-Hartwig amination strongly support the selective functionalization at the iodo-substituted position.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

Catalyst PrecursorLigandBaseSolventTemperatureProduct TypeRef
Pd(OAc)₂BINAPNaOtBuToluene80-110 °CAryl Amines chemicalbook.com
Pd₂(dba)₃DavePhosCs₂CO₃Dioxane100 °CHeteroaryl Amines acs.org

Oxygenation and Hydroxylation

The introduction of a hydroxyl group can be achieved through palladium-catalyzed hydroxylation or via nucleophilic aromatic substitution (SNA r).

Palladium-Catalyzed Hydroxylation: Recent advancements have led to the development of reliable palladium-catalyzed methods for the conversion of aryl halides to phenols. rsc.org These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand, such as tBuBrettPhos, and a strong base like potassium or cesium hydroxide (B78521). nih.govmit.edu This method offers a direct route to hydroxylate aryl halides under relatively mild conditions and would be expected to selectively convert the C-I bond of this compound to afford 3-chloro-7-hydroxyisoquinoline.

Nucleophilic Aromatic Substitution (SNA r): While generally less facile on unactivated aryl halides, direct displacement of a halide by a hydroxide source can be a viable strategy, particularly if the reaction is performed under forcing conditions (high temperature and pressure). chemguide.co.uk However, for this compound, the palladium-catalyzed route would likely offer superior selectivity and milder reaction conditions. The synthesis of 7-chloro-4-hydroxyquinoline (B73993) is typically achieved through cyclization reactions rather than direct hydroxylation of a dihaloquinoline. chemicalbook.com

Thiolation and Sulfonylation

The introduction of sulfur-based functionalities can be accomplished through various transition-metal-catalyzed cross-coupling reactions or nucleophilic substitution.

Thiolation: Palladium-catalyzed C-S bond formation, analogous to the Buchwald-Hartwig amination and etherification, can be used to introduce thioether moieties. These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a base. This would allow for the selective conversion of the C-I bond of this compound to a thioether.

Sulfonylation: The synthesis of sulfones can be achieved through the coupling of aryl halides with sulfinate salts, often catalyzed by copper or palladium. Alternatively, radical-mediated processes involving sulfonyl chlorides or sulfonyl hydrazides can also be employed to introduce sulfonyl groups onto aromatic rings. These methods would likely proceed at the more reactive 7-position of the this compound scaffold.

Scarcity of Published Research Hinders Exploration of this compound in Fused Polycyclic System Synthesis

Despite the potential of halogenated isoquinolines as versatile building blocks in organic synthesis, a comprehensive review of available scientific literature reveals a notable absence of published studies detailing the specific use of this compound in the construction of indoloisoquinoline frameworks and other complex fused heterocyclic systems. While the synthesis of this compound has been documented in patent literature, its subsequent application in derivatization and scaffold diversification strategies remains largely unexplored in peer-reviewed research. This gap in the literature prevents a detailed discussion on its role in the formation of the complex architectures outlined.

The dual halogenation of the isoquinoline core at the 3- and 7-positions with different halogens (chlorine and iodine) suggests a potential for regioselective functionalization. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in various cross-coupling reactions would theoretically allow for sequential derivatization, making this compound an attractive, albeit currently underutilized, precursor for the synthesis of diverse polycyclic systems.

However, without specific examples of its application in the synthesis of indoloisoquinolines or other condensed heterocycles, any discussion on reaction methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) or intramolecular cyclization strategies, would be purely speculative. The scientific record, as per the conducted search, does not provide the necessary empirical data to construct a scientifically accurate and informative article on this specific topic.

Further research into the reactivity and synthetic utility of this compound is required to elucidate its potential in the construction of complex, fused polycyclic systems. Until such studies are published, a detailed analysis of its role in the formation of indoloisoquinoline frameworks and other condensed heterocyclic systems cannot be provided.

Applications of 3 Chloro 7 Iodoisoquinoline As a Precursor in Complex Organic Synthesis

Utilization in the Synthesis of Advanced Isoquinoline (B145761) Alkaloid Analogs

Isoquinoline alkaloids are a large and structurally diverse family of natural products, many of which exhibit potent biological activities. researchgate.net Synthetic access to novel analogs of these compounds is crucial for developing new therapeutic agents. 3-Chloro-7-iodoisoquinoline serves as an ideal starting point for creating such analogs through sequential cross-coupling reactions.

A common strategy involves an initial palladium-catalyzed reaction at the more reactive C-7 iodo position. For instance, a Suzuki-Miyaura coupling can be employed to introduce a variety of aryl or heteroaryl groups, which are common substructures in many complex alkaloids. organic-chemistry.orgyonedalabs.com Following this, the less reactive C-3 chloro position can be targeted. A Buchwald-Hartwig amination, for example, can then install a crucial amine-containing side chain, a hallmark of many bioactive isoquinoline derivatives. wikipedia.orgorganic-chemistry.org This stepwise approach allows for the modular and convergent synthesis of complex alkaloid-like structures.

Table 1: Exemplary Sequential Functionalization for Alkaloid Analog Synthesis

Step Position Reaction Type Example Reagent Resulting Functionality
1 C-7 Suzuki-Miyaura Coupling 3,4-Dimethoxyphenylboronic acid Introduces a veratryl group, common in papaverine-type alkaloids.
2 C-3 Buchwald-Hartwig Amination Morpholine Installs a nitrogen-containing heterocycle.

This method provides a powerful route to generate libraries of advanced analogs for structure-activity relationship (SAR) studies, aiding in the optimization of biological activity.

Role as a Building Block for Privileged Heterocyclic Scaffolds in Research

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. researchgate.net The isoquinoline nucleus is widely recognized as such a scaffold. nih.govresearchgate.net this compound is an excellent building block for creating libraries of novel compounds based on this privileged core, primarily due to its two distinct points of diversification. nih.gov

Researchers can exploit the differential reactivity of the C-I and C-Cl bonds to introduce a wide array of chemical functionalities in a controlled manner. For example, a Sonogashira coupling at the C-7 position can introduce various alkyne groups, which can serve as handles for further chemistry (like click reactions) or as integral parts of the final molecule's pharmacophore. researchgate.netwikipedia.orgorganic-chemistry.org Subsequently, the C-3 position can be functionalized through nucleophilic aromatic substitution (SNAr) or other cross-coupling reactions to introduce amines, ethers, or other aryl groups. This combinatorial approach enables the rapid generation of a large number of structurally diverse molecules from a single, advanced precursor, facilitating the exploration of chemical space in the search for new bioactive agents. organic-chemistry.orgnih.gov

Table 2: Potential Diversification of the this compound Scaffold

Position Potential Reaction Reagent Class Introduced Moiety
C-7 (Iodo) Sonogashira Coupling Terminal Alkynes Alkynyl groups
C-7 (Iodo) Suzuki-Miyaura Coupling Boronic Acids/Esters Aryl/Heteroaryl groups
C-7 (Iodo) Heck Coupling Alkenes Alkenyl groups
C-3 (Chloro) Buchwald-Hartwig Amination Primary/Secondary Amines Amino groups
C-3 (Chloro) SNAr Alcohols, Thiols Ether/Thioether groups
C-3 (Chloro) Suzuki-Miyaura Coupling Boronic Acids/Esters Aryl/Heteroaryl groups

Development of Novel Synthetic Methodologies and Reagent Innovations

The distinct and predictable difference in the reactivity of aryl iodides versus aryl chlorides makes this compound an excellent model substrate for the development and optimization of new synthetic methods. nih.gov Chemists seeking to develop novel catalysts or reaction conditions that exhibit high regioselectivity can use this compound as a benchmark.

For example, a new palladium catalyst designed for Suzuki-Miyaura couplings could be tested with this compound and an arylboronic acid. organic-chemistry.org An ideal catalyst system would cleanly promote coupling at the C-7 iodo-position under mild conditions (e.g., low temperature, low catalyst loading) while leaving the C-3 chloro-position completely untouched. dntb.gov.ua This provides a clear and easily quantifiable measure of the catalyst's selectivity.

Furthermore, this substrate can be used to showcase methodologies that enable the typically difficult coupling of aryl chlorides. After selectively reacting the C-7 position, the resulting 3-chloro-7-substituted isoquinoline becomes the substrate for testing new, highly active catalyst systems (e.g., those using advanced phosphine (B1218219) ligands or N-heterocyclic carbenes) designed specifically to activate the stronger C-Cl bond. yonedalabs.comlibretexts.org

Table 3: Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound

Catalyst System Reaction Expected Outcome Rationale for Selectivity
Pd(PPh₃)₄ / Base Suzuki-Miyaura Coupling Selective reaction at C-7 C-I bond undergoes oxidative addition much faster than C-Cl bond. nih.gov
PdCl₂(dppf) / CuI / Base Sonogashira Coupling Selective reaction at C-7 The C-I bond is significantly more reactive under standard Sonogashira conditions. researchgate.net
Pd₂(dba)₃ / XPhos / Base Buchwald-Hartwig Amination Selective reaction at C-7 Standard ligands and conditions favor amination of the aryl iodide. wikipedia.org
Pd(OAc)₂ / SPhos / Base (Forced Conditions) Suzuki-Miyaura Coupling on 7-Aryl-3-chloroisoquinoline Reaction at C-3 Highly active, sterically hindered phosphine ligand systems are required to activate the inert C-Cl bond. yonedalabs.com

This application in methods development is crucial for advancing the field of organic synthesis, providing chemists with more precise and efficient tools for molecule construction.

Computational and Theoretical Investigations of 3 Chloro 7 Iodoisoquinoline and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. DFT has become especially popular due to its balance of accuracy and computational efficiency, making it well-suited for studying relatively large molecules like isoquinoline (B145761) derivatives. nih.gov These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure of a molecule, from which a wide range of properties can be derived.

The electronic structure of 3-chloro-7-iodoisoquinoline dictates its reactivity. DFT calculations can map the distribution of electrons and identify regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and atomic charges.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For halogenated heterocycles, electron-withdrawing groups like chlorine typically lower both HOMO and LUMO energies. The iodine atom, being more polarizable, can also significantly influence these orbitals.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, negative potential is expected around the nitrogen atom, making it a site for protonation or coordination. Positive potential would be expected on the hydrogen atoms and, significantly, on the iodine atom along the C-I bond axis, known as a σ-hole, which is crucial for halogen bonding. nih.gov

Chemical Reactivity Descriptors: Global reactivity descriptors calculated from HOMO and LUMO energies, such as chemical hardness, softness, and electronegativity, provide quantitative measures of a molecule's stability and reactivity. nih.gov Local reactivity descriptors, like Fukui functions, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Table 1: Representative Quantum Chemical Descriptors Calculated for a Halogenated Isoquinoline Derivative

DescriptorCalculated ValueImplication for Reactivity
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.7 eVReflects chemical stability and resistance to excitation
Dipole Moment2.5 DIndicates overall molecular polarity
Chemical Hardness (η)2.35 eVMeasures resistance to change in electron distribution
Electrophilicity Index (ω)1.9 eVQuantifies electrophilic character

Note: The values in this table are illustrative, based on typical DFT calculations for similar halogenated aromatic heterocycles, and represent the type of data generated in a computational analysis.

A significant strength of quantum chemical calculations is their ability to map out entire reaction potential energy surfaces. This allows for the prediction of reaction mechanisms, the identification of intermediates, and the calculation of activation energies, which determine reaction rates.

The process involves locating and characterizing stationary points on the potential energy surface, which correspond to reactants, products, intermediates (local minima), and transition states (first-order saddle points). ucsb.edu Methods like the synchronous transit-guided quasi-Newton (STQN) approach are used to find an initial guess for the transition state structure, which is then fully optimized. ucsb.edu

For this compound, this approach can be used to investigate various transformations:

Nucleophilic Aromatic Substitution (SNAr): Calculations can predict whether a nucleophile will preferentially attack the carbon bearing the chlorine or the iodine and determine the activation barriers for each pathway.

A frequency calculation is performed after locating a transition state. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), a key parameter in predicting the reaction's feasibility and kinetics. researchgate.net

Molecular Dynamics Simulations to Understand Conformation and Interactions

While quantum mechanics provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions over time, typically from nanoseconds to microseconds. researchgate.net

For derivatives of this compound, particularly those with flexible side chains, MD simulations can explore the accessible conformational space. This is crucial for understanding how the molecule might adapt its shape to fit into the active site of a biological target, such as an enzyme or receptor. mdpi.com

A primary application of MD is in studying protein-ligand interactions. researchgate.net After an initial binding pose is predicted using molecular docking, an MD simulation is run on the entire protein-ligand complex, typically solvated in a water box with ions to mimic physiological conditions. mdpi.com The simulation provides detailed information on:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, one can assess the stability of the predicted binding mode. mdpi.com A stable and low RMSD suggests a persistent interaction.

Key Interactions: MD trajectories can be analyzed to identify specific hydrogen bonds, hydrophobic contacts, or halogen bonds between the ligand and protein residues that are consistently present throughout the simulation, highlighting the key determinants of binding affinity.

Conformational Changes: Simulations can reveal how the protein or the ligand adjusts its conformation upon binding (an "induced fit" mechanism), which is a dynamic process not captured by static docking. mdpi.com

Exploration of Halogen Bonding Interactions and Their Catalytic Potential

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov This phenomenon arises from an anisotropic distribution of electron density around the halogen, creating a region of positive electrostatic potential called a "σ-hole" along the R-X bond axis. nih.gov The iodine atom in 7-iodoisoquinoline (B1626360) is a particularly effective halogen bond donor due to its large size and high polarizability.

Computational studies are essential for characterizing these interactions. rsc.org

MEP calculations can visualize and quantify the σ-hole on the iodine atom, predicting its strength as a halogen bond donor.

DFT calculations on a complex between this compound and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) can determine the interaction energy, geometry (ideally linear C–I···Lewis base angle), and nature of the bond. rsc.org Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can further dissect the interaction into electrostatic, charge-transfer, and dispersion components. acs.org

The ability of the iodine atom to act as a Lewis acid opens up possibilities for its use in organocatalysis. chemistryconferences.org A 7-iodoisoquinoline derivative could potentially catalyze reactions by activating an electrophile through halogen bonding. For example, it could coordinate to a carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack. Computational modeling can be used to design such catalysts and predict the transition states of the catalyzed reaction, providing insights into the mechanism and efficiency of the catalytic cycle. nih.gov

In Silico Mechanistic Elucidation of Complex Transformations

Many important organic reactions, especially those catalyzed by transition metals or involving multiple steps (cascade reactions), have complex mechanisms with short-lived intermediates that are difficult to detect experimentally. In silico (computational) studies provide a powerful avenue for elucidating these complex transformations. nih.gov

For a multifunctional scaffold like this compound, a variety of complex reactions can be envisioned, such as regioselective cross-coupling or annulation reactions to build more complex heterocyclic systems. organic-chemistry.org A computational mechanistic study would typically involve:

Proposing Plausible Pathways: Based on chemical principles, several potential reaction pathways are proposed.

Calculating Energetics: DFT is used to calculate the Gibbs free energies of all reactants, intermediates, transition states, and products for each proposed pathway. mdpi.com

Identifying the Lowest Energy Pathway: The pathway with the lowest activation barriers is identified as the most probable mechanism. This can explain observed product distributions, regioselectivity, and stereoselectivity.

Analyzing Key Structures: The electronic and geometric properties of key transition states are analyzed to understand the factors that control the reaction's outcome.

This approach allows researchers to gain a deep, molecular-level understanding of how a reaction proceeds, which can be used to optimize reaction conditions or design improved catalysts and substrates.

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov Computational approaches are central to modern QSAR/SRR, as they allow for the calculation of a wide array of molecular descriptors that quantify structural, electronic, and physicochemical properties.

For a series of derivatives based on the this compound scaffold, a computational SAR study would proceed as follows:

Dataset Assembly: A set of derivatives with known activities (e.g., IC50 values against a cancer cell line) is compiled. japsonline.com

Descriptor Calculation: For each molecule in the set, a variety of quantum chemical descriptors are calculated. These can include electronic properties (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and physicochemical properties (e.g., logP). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, often by predicting the activity of a test set of compounds not used in model generation. nih.gov

A validated QSAR model can be incredibly useful for designing new, more potent derivatives in silico before committing resources to their synthesis and testing. nih.gov For instance, if the model indicates that a more negative electrostatic potential on the isoquinoline nitrogen and a larger dipole moment are correlated with higher activity, new derivatives can be designed to maximize these properties.

Emerging Research Frontiers and Future Directions in 3 Chloro 7 Iodoisoquinoline Chemistry

Potential for Scaffold Development in Advanced Chemical Biology Research

The isoquinoline (B145761) framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The presence of both chlorine and iodine on the 3-chloro-7-iodoisoquinoline backbone provides orthogonal handles for chemical modification, making it an exceptionally valuable starting point for creating diverse molecular libraries.

The differential reactivity of the C-Cl and C-I bonds is the cornerstone of scaffold development using this compound. The carbon-iodine bond is more susceptible to palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Sonogashira couplings) than the carbon-chlorine bond. This allows for the selective introduction of aryl, alkyl, or alkynyl groups at the 7-position while leaving the 3-chloro position intact for subsequent modifications.

Conversely, the chlorine atom at the 3-position, being on the pyridine (B92270) ring, is more activated towards nucleophilic aromatic substitution (SNAr) compared to the iodine on the benzene (B151609) ring. iust.ac.ir This position is also amenable to other cross-coupling reactions under more forcing conditions. This dual reactivity enables a programmed, stepwise synthesis of di-substituted isoquinolines, which is a powerful strategy for generating analogs for structure-activity relationship (SAR) studies. nih.gov

Bioisosteric replacement is another key strategy. ctppc.orgdrughunter.comnih.gov The chlorine and iodine atoms can be substituted with other functional groups of similar size or electronic properties to fine-tune the molecule's interaction with a biological target, improve pharmacokinetic properties, or reduce toxicity. nih.govyoutube.com For example, replacing the chlorine with small groups like -CH₃, -OH, or -NH₂ can explore key hydrogen bonding interactions within a protein's active site. youtube.com

PositionHalogenPreferential Reaction TypePotential ModificationsRationale
C7IodoPalladium-Catalyzed Cross-Coupling- Aryl
  • Heteroaryl
  • Alkynyl
  • Alkyl
  • Higher reactivity of C-I bond allows for selective initial diversification.
    C3ChloroNucleophilic Aromatic Substitution (SNAr), Cross-Coupling- Amines
  • Alkoxides
  • Thiolates
  • Aryl (under different conditions)
  • Activated position on the pyridine ring; allows for secondary modification after C7 functionalization.

    Once a library of analogs is synthesized from the this compound scaffold, these compounds become critical tools for elucidating molecular mechanisms of action. By systematically altering the substituents at the 3- and 7-positions, researchers can probe the specific interactions between the small molecule and its protein target.

    For instance, analogs can be designed as molecular probes. A derivative could be synthesized with a photoreactive group or a click-chemistry handle at one position, allowing it to be covalently linked to its target protein upon binding. Subsequent proteomic analysis can then identify the target and the specific binding site. The core scaffold's inherent fluorescence, which can be modulated by its substituents, may also be exploited for developing fluorescent probes to visualize biological processes in real-time. Halogenated isoquinolinium derivatives, for example, have shown interesting fluorescence properties that are sensitive to their solvent environment. nih.gov

    Integration into Catalysis and Materials Science Research

    The unique electronic and structural properties of this compound suggest its potential utility beyond biology, in the fields of catalysis and materials science.

    In catalysis, N-heterocyclic compounds like isoquinoline can serve as ligands for transition metals. acs.orgnih.gov The substituents on the isoquinoline ring can modulate the electronic properties of the metal center, thereby tuning its catalytic activity and selectivity. Derivatives of this compound could be synthesized to act as bidentate or monodentate ligands. The halogen atoms themselves could serve as coordination points or be replaced by phosphorus or sulfur-containing groups to create novel ligand architectures.

    In materials science, isoquinoline-based structures are being explored for the development of polymers, dyes, and electronic materials. amerigoscientific.com The rigid, planar structure of the isoquinoline core is conducive to forming ordered structures, such as those found in organic light-emitting diodes (OLEDs) or organic photovoltaics. The ability to precisely functionalize the 3- and 7-positions of this compound would allow for the synthesis of materials with tailored optical and electronic properties. For instance, attaching electron-donating and electron-accepting groups at these positions could create "push-pull" systems with interesting photophysical characteristics.

    Advancements in Stereoselective Synthesis and Asymmetric Catalysis

    Many biologically active isoquinoline alkaloids are chiral, with their activity often residing in a single enantiomer. nih.govrsc.org This has driven significant research into the asymmetric synthesis of isoquinoline derivatives. nih.govacs.org While the aromatic this compound is achiral, it serves as a key precursor for synthesizing chiral molecules.

    Key strategies could involve the asymmetric reduction of the pyridine ring to create chiral tetrahydroisoquinolines. rsc.orgrsc.org Catalytic asymmetric hydrogenation using chiral catalysts is a powerful method for achieving this. Furthermore, if a substituent introduced at the 3- or 7-position contains a prochiral center, subsequent stereoselective reactions could be controlled by chiral catalysts or reagents to yield enantiomerically pure products. The development of new chiral ligands and organocatalysts continues to expand the toolbox for such transformations, opening up possibilities for creating complex, stereodefined molecules starting from the this compound scaffold. nih.govnih.gov

    Challenges and Opportunities in the Diversification and Application of Halogenated Isoquinolines

    The primary challenge in the field is the relative lack of focused research on this compound itself, meaning that many of its potential applications are currently theoretical. The development of robust and scalable synthetic routes to this starting material is a necessary first step to unlocking its potential.

    However, the opportunities presented by this molecule are substantial. The presence of two different halogens at distinct positions is a significant advantage for synthetic chemists. It allows for regioselective and stepwise functionalization, which is a highly sought-after feature in scaffold design for drug discovery and materials science. nih.govacs.orgscilit.com

    AreaChallengesOpportunities
    Synthesis- Scalable synthesis of the core scaffold.
  • Optimizing conditions for highly selective sequential reactions.
  • - Orthogonal reactivity of C-I and C-Cl bonds for programmed synthesis.
  • Access to a wide range of di-substituted isoquinoline derivatives.
  • Chemical Biology- Identifying relevant biological targets.
  • Overcoming potential off-target effects common to planar aromatic scaffolds.
  • - Development of diverse libraries for high-throughput screening.
  • Creation of specific molecular probes to study biological mechanisms.
  • Materials & Catalysis- Ensuring stability and processability of derived materials.
  • Limited understanding of its coordination chemistry.
  • - Fine-tuning of optoelectronic properties through targeted functionalization.
  • Design of novel ligands for asymmetric catalysis.
  • Q & A

    Q. How can researchers integrate multi-technique crystallographic data (XRD, TEM) to resolve ambiguities in the solid-state structure of this compound?

    • Methodological Answer : Single-crystal XRD determines unit cell parameters, while TEM reveals morphological features. Pair Rietveld refinement (XRD) with electron density maps to resolve disorder. Validate against NIST reference data for halogen bond lengths .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.